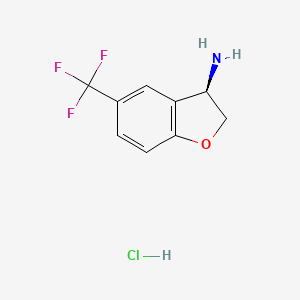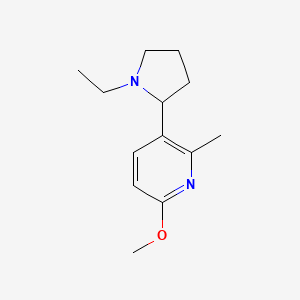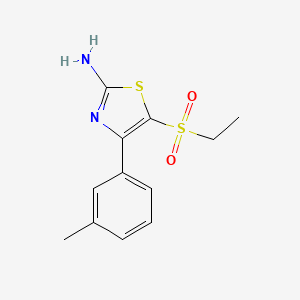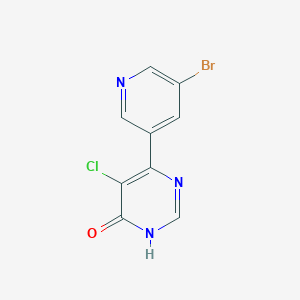
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and 5-chloropyrimidin-4-one.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states, leading to different chemical properties.
Applications De Recherche Scientifique
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one.
5-Chloropyrimidin-4-one: Another precursor used in the synthesis.
3-Amino-5-bromopyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual halogenation (bromine and chlorine) and the presence of both pyridine and pyrimidine rings
Propriétés
Formule moléculaire |
C9H5BrClN3O |
|---|---|
Poids moléculaire |
286.51 g/mol |
Nom IUPAC |
4-(5-bromopyridin-3-yl)-5-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H5BrClN3O/c10-6-1-5(2-12-3-6)8-7(11)9(15)14-4-13-8/h1-4H,(H,13,14,15) |
Clé InChI |
CXSBVCUQZFVEJO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C2=C(C(=O)NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


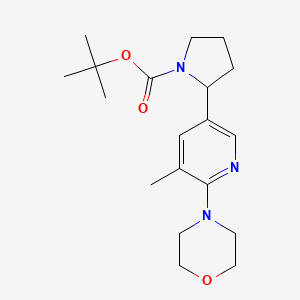
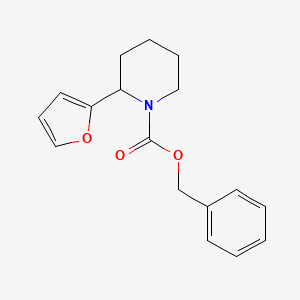

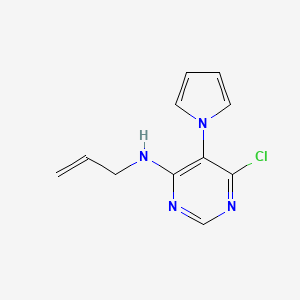
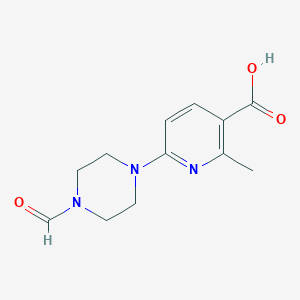
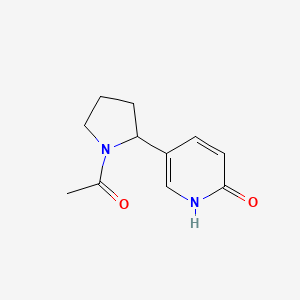
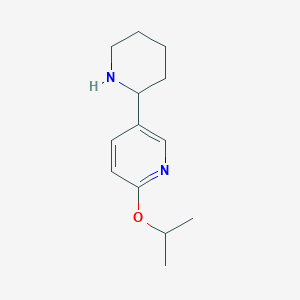
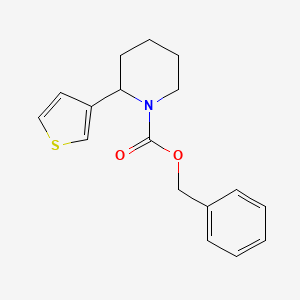

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
